

IUPAC name methyl (2R)-5-oxo-2-pyrrolidinecarboxylate structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-Methyl 5-oxopyrrolidine-2-carboxylate

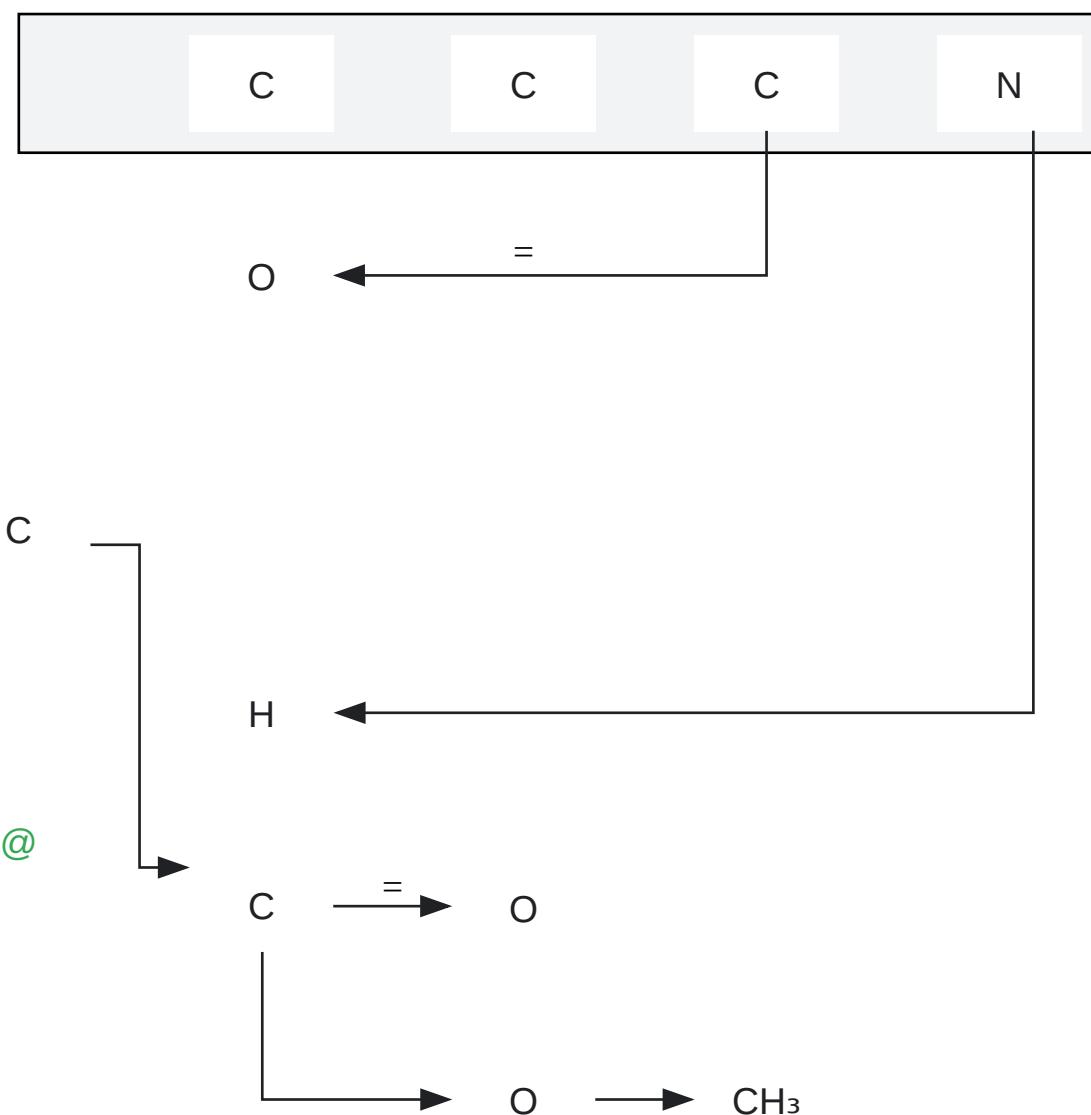
Cat. No.: B3037862

[Get Quote](#)

An In-Depth Technical Guide to Methyl (2R)-5-oxo-2-pyrrolidinecarboxylate: Structure, Synthesis, and Applications

Introduction

Methyl (2R)-5-oxo-2-pyrrolidinecarboxylate, a derivative of D-pyroglutamic acid, is a highly valuable chiral building block in modern organic synthesis and medicinal chemistry. Its rigid, five-membered lactam structure, combined with two distinct functional groups—an ester and a cyclic amide—at a defined stereocenter, makes it an attractive starting material for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its structure, properties, synthesis, characterization, and applications, tailored for researchers and professionals in drug development and chemical synthesis.


Part 1: Molecular Profile and Physicochemical Properties

Nomenclature and Structure

The unambiguous identification of a chemical entity is foundational to scientific research. Methyl (2R)-5-oxo-2-pyrrolidinecarboxylate is systematically named according to IUPAC nomenclature, which defines its structure with precision. The "(2R)" designation specifies the stereochemical configuration at the carbon atom C2, which is crucial for its application in asymmetric synthesis.

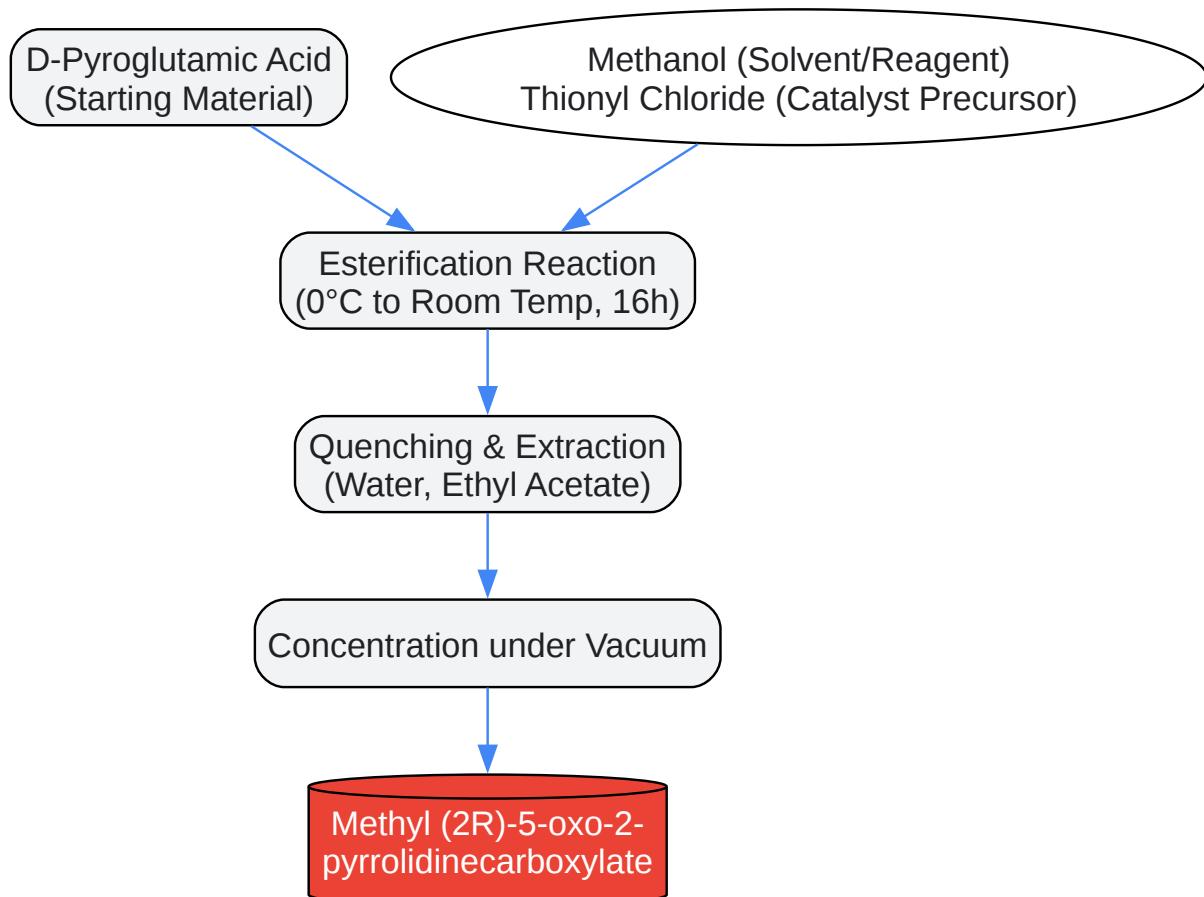
- IUPAC Name: methyl (2R)-5-oxopyrrolidine-2-carboxylate[1]
- Synonyms: **(R)-Methyl 5-oxopyrrolidine-2-carboxylate**, Methyl (R)-pyroglutamate, Methyl (R)-(-)-2-pyrrolidinone-5-carboxylate, H-D-Pyr-OMe[1]
- CAS Number: 64700-65-8[1]
- Molecular Formula: C₆H₉NO₃[1][2]
- InChI Key: HQGPMMSGXAUKHT-SCSAIBSYSA-N[2][3]

The structure consists of a pyrrolidinone (or γ -lactam) ring, which is a five-membered ring containing a nitrogen atom adjacent to a carbonyl group. A methyl carboxylate group is attached to the chiral center at position 2.

[Click to download full resolution via product page](#)

Caption: 2D Structure of methyl (2R)-5-oxo-2-pyrrolidinecarboxylate.

Physicochemical Properties


The physical and chemical properties of a compound dictate its handling, storage, and reactivity. This compound is typically a low-melting solid or a liquid at room temperature.[3][4]

Property	Value	Source
Molecular Weight	143.14 g/mol	[1] [2]
Appearance	Colorless to Brown Solid/Liquid	[4]
Melting Point	21-23 °C	[4]
Storage Temperature	Room Temperature, Sealed in Dry	[3]
Purity (Typical)	>97%	[3]
SMILES	<chem>COC(=O)[C@H]1CCC(=O)N1</chem>	[1] [2]

Part 2: Synthesis and Purification

Synthetic Pathway Overview

The most direct and common method for synthesizing methyl (2R)-5-oxo-2-pyrrolidinecarboxylate is the Fischer esterification of D-Pyroglutamic acid. This acid-catalyzed reaction with methanol is efficient and proceeds with retention of stereochemistry. Thionyl chloride (SOCl_2) is often used as it reacts with methanol to generate HCl in situ, which acts as the catalyst, and also consumes the water produced during the reaction, driving the equilibrium towards the product.[\[4\]](#)[\[5\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of pyroglutamate esters. [4][5] The self-validating nature of this protocol lies in the clear phase separations during work-up and the high purity of the resulting product, often not requiring further purification.[4]

Materials:

- D-Pyroglutamic acid (1.0 eq)
- Methanol (MeOH), anhydrous (approx. 3-4 mL per g of acid)

- Thionyl chloride (SOCl_2) (1.3 eq)
- Ethyl acetate (EtOAc)
- Deionized water
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator

Procedure:

- **Reaction Setup:** A solution of D-Pyroglutamic acid (e.g., 10.0 g) in anhydrous methanol is prepared in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled to 0 °C in an ice bath.
- **Reagent Addition:** Thionyl chloride is added dropwise to the cooled, stirring solution.
Causality: This slow addition is critical to control the exothermic reaction between SOCl_2 and methanol.
- **Reaction:** After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 16-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Solvent Removal:** The reaction mixture is concentrated under reduced pressure using a rotary evaporator to remove excess methanol and HCl.
- **Aqueous Work-up:** The residue is diluted with deionized water and transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate. **Causality:** The product is significantly more soluble in the organic phase (EtOAc) than in the aqueous phase, allowing for efficient extraction.
- **Washing:** The combined organic phases are washed sequentially with deionized water and then with saturated brine. **Causality:** The water wash removes residual methanol and salts, while the brine wash helps to break any emulsions and begins the drying process.

- Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield methyl (2R)-5-oxo-2-pyrrolidinecarboxylate as a colorless liquid or solid.[4] The product is often of sufficient purity for subsequent use.[4]

Part 3: Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR provides information on the proton environment. Based on data for the racemic mixture, the following signals are expected for the (2R)-enantiomer.[4]

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.97	Singlet (broad)	1H	NH
~4.16-4.22	Multiplet	1H	CH-COOCH ₃
~3.70	Singlet	3H	O-CH ₃
~3.56-3.62	Multiplet	2H	CH ₂ -C=O
~2.04-2.18	Multiplet	2H	CH ₂ -CH

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI), the protonated molecular ion is typically observed.

- Expected m/z [M+H]⁺: 144.0[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Functional Group	Description
~3200-3300	N-H	Stretch (Lactam)
~1735	C=O	Stretch (Ester)
~1680	C=O	Stretch (Lactam Amide)

Part 4: Applications in Research and Development

Chiral Building Block in Drug Discovery

The primary application of methyl (2R)-5-oxo-2-pyrrolidinonecarboxylate is as a versatile chiral intermediate. Its stereocenter is carried forward into the final product, which is a cornerstone of modern drug design where single-enantiomer drugs are preferred. It serves as a key starting material for:

- Pharmaceuticals for Neurological Disorders: The pyrrolidinone scaffold is a common feature in nootropic drugs and other CNS-active agents.[\[6\]](#)
- Anticancer and Antimicrobial Agents: The 5-oxopyrrolidinone core can be elaborated into complex heterocyclic systems that exhibit potent biological activity.[\[7\]](#) Recent studies have shown that derivatives can be developed into promising and selective antimicrobial compounds, including against multidrug-resistant *Staphylococcus aureus* strains.[\[7\]](#)
- Heterocyclic Synthesis: The compound is a precursor for a wide range of more complex heterocyclic compounds, which are crucial in drug discovery.[\[6\]](#)[\[8\]](#)

Precursor for Other Synthetic Intermediates

The ester and lactam functionalities can be selectively manipulated to create a variety of downstream products. For example, it is a precursor for compounds like (5R)-5-(bromomethyl)pyrrolidin-2-one, a useful alkylating agent in synthesis.

Part 5: Safety, Handling, and Storage

Hazard Identification

It is essential to handle this chemical with appropriate care, recognizing its potential hazards.

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][9]
- Signal Word: Warning[3]
- Pictogram: GHS07 (Exclamation Mark)[3]

Recommended Handling Procedures

Adherence to standard laboratory safety protocols is mandatory.

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10]
- Hygiene: Wash hands thoroughly after handling. Avoid breathing vapors or mist.[10]

Storage and Stability

Proper storage ensures the compound's integrity over time.

- Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][11]
- Incompatibilities: Avoid strong oxidizing agents. Keep away from heat, sparks, and open flames.

Conclusion

Methyl (2R)-5-oxo-2-pyrrolidinecarboxylate is a fundamentally important molecule whose utility is derived from its defined stereochemistry and versatile functional groups. Its straightforward synthesis from D-pyroglutamic acid and its role as a precursor to a wide array of complex, high-value molecules solidify its place as an indispensable tool for chemists in the pharmaceutical and life sciences industries. This guide has provided the core technical knowledge required to safely handle, synthesize, and apply this compound in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-Methyl 5-oxopyrrolidine-2-carboxylate | C6H9NO3 | CID 385461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. methyl (2R)-5-oxopyrrolidine-2-carboxylate [stenutz.eu]
- 3. (R)-Methyl 5-oxopyrrolidine-2-carboxylate | 64700-65-8 [sigmaaldrich.com]
- 4. 5-OXO-PYRROLIDINE-2-CARBOXYLIC ACID METHYL ESTER | 54571-66-3 [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides [mdpi.com]
- 9. 5-Oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxylic acid | C11H12N2O3 | CID 4777987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [IUPAC name methyl (2R)-5-oxo-2-pyrrolidinecarboxylate structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3037862#iupac-name-methyl-2r-5-oxo-2-pyrrolidinecarboxylate-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com